molecular formula C17H18ClNO3 B6543723 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-25-6

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Cat. No.: B6543723
CAS No.: 1105212-25-6
M. Wt: 319.8 g/mol
InChI Key: WPUCGMWSXOAMRO-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzamides in Medicinal Chemistry and Materials Science

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring and an amide functional group with various substituents. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Benzamide (B126) derivatives are known to exhibit a diverse range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com In psychiatry, for instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are utilized as antipsychotic agents. walshmedicalmedia.comresearchgate.net The versatility of the benzamide scaffold allows for structural modifications that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable pharmacophore in drug design. nih.gov

Beyond their therapeutic applications, substituted benzamides also find utility in materials science. The arrangement of amide groups can facilitate the formation of ordered structures through hydrogen bonding. This property has been explored in the development of novel materials with specific electronic and mechanical characteristics. For example, the substitution of fluorine in benzamide crystals has been shown to suppress disorder without altering the fundamental packing motif, which can be advantageous in creating materials with predictable properties. acs.orgfigshare.com

Table 1: Examples of Bioactive Substituted Benzamides

Compound Name Therapeutic Area Reference
Sulpiride Antipsychotic walshmedicalmedia.comresearchgate.net
Amisulpride Antipsychotic walshmedicalmedia.comresearchgate.net
Metoclopramide Antiemetic, Prokinetic researchgate.net

The Significance of Phenoxyethyl Amine Scaffolds in Organic Synthesis and Bioactive Molecules

The phenoxyethyl amine scaffold is another crucial structural element present in 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide. This motif is a prominent pharmacophore in the design and development of new drugs. researchgate.net Phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives, for example, have demonstrated a wide spectrum of pharmacological activities, ranging from antitussive to anticancer effects. researchgate.netresearchgate.net These scaffolds are also integral to selective estrogen receptor modulators (SERMs), which have applications in preventing osteoporosis. researchgate.net

From an organic synthesis perspective, the aryloxyamine motif is a key building block. researchgate.net The development of efficient synthetic routes to these scaffolds is an active area of research. Fragment-based drug design often utilizes such scaffolds to construct novel bioactive molecules in a more rapid and efficient manner. researchgate.netresearchgate.net The ability to readily modify the phenoxy and amine components of the scaffold allows for the creation of large libraries of compounds for screening and optimization in drug discovery programs.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this specific compound is warranted to elucidate its unique chemical and biological properties. Given the diverse activities of its constituent scaffolds, it is plausible that this compound could exhibit novel therapeutic potential. A detailed study would contribute to the broader understanding of structure-activity relationships within this chemical space and could lead to the identification of a new lead compound for drug development.

Research Objectives and Scope for a Detailed Analysis of this compound

A detailed analysis of this compound would encompass a multidisciplinary approach, with the following primary research objectives:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for the efficient production of high-purity this compound. The synthesized compound would be thoroughly characterized using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: To determine the key physicochemical properties of the compound, including its solubility, lipophilicity (logP), and pKa. These parameters are crucial for understanding its potential behavior in biological systems.

In Vitro Biological Screening: To screen the compound against a diverse panel of biological targets to identify any potential pharmacological activity. This could include assays for enzyme inhibition, receptor binding, and antimicrobial effects.

Computational Modeling: To use computational methods to predict the compound's potential binding modes with various biological targets and to guide the design of future analogs with improved activity.

The scope of this research would be to provide a foundational understanding of the chemical and biological properties of this compound, thereby establishing a basis for any future, more in-depth preclinical development.

Table 2: Proposed Research Stages and Methodologies

Research Stage Methodologies
Synthesis and Purification Amidation reactions, chromatography
Structural Elucidation 1H NMR, 13C NMR, HRMS, X-ray crystallography
Physicochemical Analysis HPLC, potentiometric titration
Biological Evaluation Enzyme inhibition assays, receptor binding studies, cell-based assays

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-2-21-15-7-9-16(10-8-15)22-12-11-19-17(20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCGMWSXOAMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide

Retrosynthetic Analysis of the 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the two primary disconnections are the amide bond and the ether linkage.

Amide Bond Disconnection: The most logical disconnection is at the amide C-N bond. This breaks the molecule into two key synthons: a 4-chlorobenzoyl cation equivalent and a 2-(4-ethoxyphenoxy)ethylaminyl anion equivalent. The corresponding synthetic equivalents would be an activated 4-chlorobenzoic acid derivative (like 4-chlorobenzoyl chloride) and 2-(4-ethoxyphenoxy)ethanamine (B15096209).

Ether Bond Disconnection: A second disconnection can be made at the ether C-O bond of the 4-ethoxyphenoxy moiety. This leads to a 4-hydroxyphenoxy synthon and an ethyl synthon. The practical reagents for this disconnection would be a precursor to the amide-containing portion with a free phenol, such as 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, and an ethylating agent like ethyl halide.

These two disconnections form the basis for the main synthetic strategies discussed below.

Classical and Modern Synthetic Routes towards this compound

Based on the retrosynthetic analysis, the synthesis of the target molecule can be approached by forming the amide and ether bonds in different orders.

Amide Bond Formation Strategies for the Target Compound

The formation of the amide bond is a crucial step in the synthesis of this compound. This can be achieved by reacting 2-(4-ethoxyphenoxy)ethanamine with a derivative of 4-chlorobenzoic acid.

One of the most common methods for amide synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. fishersci.co.uk In this case, 2-(4-ethoxyphenoxy)ethanamine would be reacted with 4-chlorobenzoyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.ukkhanacademy.org

Modern amide bond formation often utilizes coupling reagents to activate the carboxylic acid. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and improve yields. fishersci.co.uk

MethodActivating AgentTypical SolventsKey Features
Schotten-BaumannThionyl chloride or Oxalyl chloride (to form acyl chloride)DCM, THF, Ethyl acetateRapid reaction, often at room temperature. fishersci.co.uk
Carbodiimide CouplingDCC, DIC, EDCDMF, DCMHigh yields and short reaction times. fishersci.co.uk
Phosphonium SaltsBOP, PyBOPDMF, NMPEffective for sterically hindered substrates.

Ether Synthesis Approaches for the 4-ethoxyphenoxy Moiety

The 4-ethoxyphenoxy group can be synthesized using the Williamson ether synthesis. wikipedia.orglumenlearning.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgorganicchemistrytutor.com In the context of synthesizing this compound, this would typically involve the reaction of 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide with an ethylating agent.

The phenolic hydroxyl group of 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is first deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. jk-sci.com This phenoxide then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ether linkage. wikipedia.org Dipolar aprotic solvents like DMF or DMSO are often used to facilitate this reaction. jk-sci.com

BaseEthylating AgentTypical SolventsReaction Conditions
Sodium Hydride (NaH)Ethyl bromide (EtBr)DMF, THFAnhydrous conditions, typically at room temperature or with gentle heating.
Potassium Carbonate (K₂CO₃)Ethyl iodide (EtI)Acetone, Acetonitrile (B52724)Often performed at reflux temperature.
Sodium Hydroxide (NaOH)Diethyl sulfate (B86663) ((Et)₂SO₄)Water, Phase-transfer catalystCan be advantageous for large-scale synthesis.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the amide bond formation, factors such as the choice of coupling reagent, solvent, temperature, and reaction time need to be carefully considered. For instance, increasing the temperature can sometimes lead to higher yields in shorter times, but may also promote side reactions. researchgate.net The stoichiometry of the reactants is also crucial; using a slight excess of the amine or acylating agent can drive the reaction to completion.

In the Williamson ether synthesis, the choice of base and solvent is important. A strong base is needed to fully deprotonate the phenol, while the solvent should be able to dissolve the reactants and facilitate the SN2 reaction. The temperature is also a key parameter; higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. ncfinternational.it

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. jddhs.com

Waste Prevention: Designing syntheses to produce minimal waste. instituteofsustainabilitystudies.com

For example, a greener approach to the amide bond formation could involve using a catalytic amount of a coupling agent or exploring enzymatic catalysis. In the ether synthesis step, using a phase-transfer catalyst could allow the reaction to be run in water, reducing the need for organic solvents.

Scale-Up Considerations for Laboratory to Pilot Production of this compound

Scaling up a synthesis from the laboratory to a pilot plant presents several challenges. catsci.comrsc.org What works on a small scale may not be directly transferable to a larger scale due to differences in heat and mass transfer. rsc.org

Key considerations for the scale-up of the synthesis of this compound include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and heat of reaction is crucial for safe and efficient scale-up. rsc.org Exothermic reactions need to be carefully controlled to prevent thermal runaways.

Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent the formation of hot spots.

Reagent Addition: The rate of reagent addition may need to be adjusted on a larger scale to control the reaction rate and temperature.

Work-up and Purification: The methods used for work-up and purification in the lab, such as extraction and chromatography, may not be practical on a large scale. Alternative methods like crystallization or distillation may need to be developed.

Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide molecule.

Proton and Carbon-13 NMR Analyses for Conformational and Configurational Information

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of this compound.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the chlorobenzamide and ethoxyphenoxy rings, as well as the aliphatic protons of the ethyl chain. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents. The protons on the 4-chlorobenzamide (B146232) ring typically appear as two doublets due to symmetry, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the 4-ethoxyphenoxy ring also show a pattern of two doublets. The ethyl group of the ethoxy moiety would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons of the ethyl linker between the nitrogen and the phenoxy oxygen would likely appear as two triplets or more complex multiplets.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Amide N-H~8.0-8.5Broad Singlet1H
4-chlorobenzamide (aromatic)~7.7-7.8Doublet2H
4-chlorobenzamide (aromatic)~7.4-7.5Doublet2H
4-ethoxyphenoxy (aromatic)~6.8-7.0Doublet2H
4-ethoxyphenoxy (aromatic)~6.8-7.0Doublet2H
Phenoxy -OCH₂-~4.1-4.3Triplet2H
Ethoxy -OCH₂-~3.9-4.1Quartet2H
Amide -NCH₂-~3.7-3.9Quartet/Triplet2H
Ethoxy -CH₃~1.3-1.5Triplet3H

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield (~165-170 ppm). The aromatic carbons show signals in the range of ~110-160 ppm, with their exact shifts influenced by the chloro, amide, and ethoxy substituents. The aliphatic carbons of the ethyl linker and the ethoxy group appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Amide C=O~166.0
Aromatic C-O (ethoxy)~158.0
Aromatic C-Cl~138.0
Aromatic C-C=O~133.0
Aromatic CH (chlorobenzamide)~129.0
Aromatic CH (chlorobenzamide)~128.5
Aromatic C (quaternary)~152.0
Aromatic CH (ethoxyphenoxy)~120.0
Aromatic CH (ethoxyphenoxy)~115.0
Phenoxy -OCH₂-~68.0
Ethoxy -OCH₂-~64.0
Amide -NCH₂-~40.0
Ethoxy -CH₃~15.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the ethyl linker (-NCH₂-CH₂O-) and between the methyl and methylene (B1212753) protons of the ethoxy group (-OCH₂-CH₃). It would also confirm the through-bond coupling between adjacent aromatic protons if any were present. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~1.4 ppm would show a cross-peak with the carbon signal at ~15 ppm, confirming their assignment to the ethoxy -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is key for connecting the different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the amide N-H proton to the amide carbonyl carbon and to the carbons of the ethyl linker. It would also show correlations from the -NCH₂- protons to the aromatic carbons of the chlorobenzamide ring, confirming the connectivity of the entire molecular backbone. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY data can provide insights into the molecule's preferred conformation and the spatial relationships between different parts of the structure.

Mass Spectrometry Applications for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion, which serves to confirm the molecular formula of this compound, C₁₇H₁₈ClNO₃. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, which would show two peaks separated by approximately 2 Da (for ³⁵Cl and ³⁷Cl) with a relative intensity ratio of about 3:1.

Calculated Exact Masses for this compound (C₁₇H₁₈ClNO₃)

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M(³⁵Cl)]⁺C₁₇H₁₈³⁵ClNO₃319.0975
[M(³⁷Cl)]⁺C₁₇H₁₈³⁷ClNO₃321.0946
[M(³⁵Cl)+H]⁺C₁₇H₁₉³⁵ClNO₃320.1053
[M(³⁷Cl)+H]⁺C₁₇H₁₉³⁷ClNO₃322.1024
[M(³⁵Cl)+Na]⁺C₁₇H₁₈³⁵ClNNaO₃342.0873
[M(³⁷Cl)+Na]⁺C₁₇H₁₈³⁷ClNNaO₃344.0843

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to elucidate the structure of the parent molecule. researchgate.netrsc.org The fragmentation of this compound would likely proceed through cleavage at the amide and ether linkages, which are the most labile bonds.

Key fragmentation pathways would include:

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation. This fragment is often a stable and abundant ion in the mass spectra of such compounds. nih.gov

Ether Bond Cleavage: Cleavage of the C-O bonds in the ethyl linker and the ethoxy group would also be expected.

Loss of Substituents: The loss of the chlorine atom or the entire chlorobenzoyl group can also occur.

Predicted MS/MS Fragments for this compound

Proposed Fragment Ion (m/z)Proposed Structure/Origin
139/141[C₇H₄ClO]⁺ (4-chlorobenzoyl cation)
123[C₈H₉O]⁺ (ethoxyphenyl cation)
111/113[C₆H₄Cl]⁺ (chlorophenyl cation)
152[C₈H₈O₃]⁺ or related fragments

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Purity Assessment

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound. researchgate.net

For this compound, the FT-IR spectrum would confirm the presence of key functional groups:

N-H Stretch: A characteristic absorption band for the secondary amide N-H group would appear around 3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the amide carbonyl (Amide I band) would be prominent around 1640-1680 cm⁻¹. mdpi.com

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-O Stretch: The aryl-alkyl ether C-O stretch would result in a strong band around 1240 cm⁻¹.

C-Cl Stretch: The C-Cl stretch from the chlorobenzene (B131634) ring would be observed in the fingerprint region, typically around 1090 cm⁻¹.

FT-IR is also a valuable tool for assessing the purity of a sample. The absence of unexpected absorption bands, such as a broad O-H stretch around 3200-3600 cm⁻¹, would indicate the absence of alcohol or carboxylic acid impurities.

Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (Amide)3350-3250Medium, sharp
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium to strong
C=O Stretch (Amide I)1680-1640Strong, sharp
N-H Bend (Amide II)1570-1515Medium to strong
C=C Stretch (Aromatic)1600-1450Medium, multiple bands
C-O Stretch (Aryl-Alkyl Ether)1260-1230Strong
C-Cl Stretch1100-1080Medium to strong

In-depth Analysis of this compound Remains Limited by Absence of Publicly Available Crystallographic Data

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystallography data for the compound this compound. Despite its relevance in medicinal chemistry and drug discovery, detailed analysis of its solid-state structure, which is crucial for understanding its physicochemical properties and biological activity, is currently hampered by this lack of empirical data.

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, crystallographic studies elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of new chemical entities with improved properties.

While numerous studies have been published on the crystallographic analysis of structurally related benzamide (B126) derivatives, this information cannot be directly extrapolated to this compound. Subtle changes in chemical structure, such as the substitution pattern on the aromatic rings or the nature of the linker between them, can have a significant impact on the molecule's conformation and crystal packing. Therefore, without a dedicated crystallographic study of the title compound, any discussion of its solid-state structure would be purely speculative.

The scientific community awaits the publication of crystallographic data for this compound to enable a more profound understanding of its structural characteristics. Such a study would not only provide the foundational data for computational modeling and drug design efforts but also contribute to the broader knowledge of structure-property relationships in this important class of compounds. Until such data becomes available, a detailed and scientifically accurate discourse on the solid-state structure and conformational analysis of this compound remains an unmet scientific need.

Preclinical Biological Evaluation Methodologies for 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide Excluding Clinical Human Data

In Vitro Pharmacological Screening Strategies

In vitro studies are the foundational step in characterizing the biological activity of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to identify interactions with specific biological targets and to elucidate the compound's mechanism of action at a cellular and molecular level.

Receptor Binding Assays and Ligand Displacement Studies

To determine if 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide interacts with specific receptors, receptor binding assays would be a primary screening tool. These assays measure the affinity of the compound for a variety of known receptors. The general methodology involves incubating the compound with a preparation of cell membranes or purified receptors that have a known radiolabeled or fluorescently-labeled ligand bound to them. The ability of the test compound to displace the labeled ligand indicates its binding affinity for the receptor. Data from these studies are typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the concentration of the compound required to achieve 50% of the maximal binding inhibition.

Enzyme Inhibition Profiling and Kinetic Studies

To investigate the potential of this compound to modulate the activity of enzymes, a broad panel of enzyme inhibition assays would be conducted. These assays measure the effect of the compound on the catalytic activity of various enzymes. The methodology typically involves combining the enzyme, its substrate, and varying concentrations of the test compound. The rate of the enzymatic reaction is then measured, often by spectrophotometric or fluorometric methods. If the compound shows inhibitory activity, further kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The potency of inhibition is usually expressed as an IC50 value.

Cell-Based Functional Assays (e.g., reporter gene assays, calcium flux assays, cell signaling pathway analysis)

Cell-based functional assays are critical for understanding the physiological consequences of a compound's interaction with its molecular target. These assays are performed using living cells and can provide information on whether the compound acts as an agonist, antagonist, or inverse agonist.

Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway. Cells are genetically engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates its effect on the pathway.

Calcium flux assays are employed to detect the mobilization of intracellular calcium, a key second messenger in many signaling cascades. Cells are loaded with a calcium-sensitive fluorescent dye. Changes in fluorescence intensity upon exposure to the compound reveal its ability to modulate calcium signaling, which is often associated with the activation of G-protein coupled receptors and ion channels.

Cell signaling pathway analysis involves a variety of techniques, such as Western blotting, to measure changes in the phosphorylation state or expression levels of key proteins within a signaling cascade. This provides a more detailed understanding of the downstream effects of the compound's activity.

In Vivo Efficacy Models and Experimental Design Considerations (Animal Studies)

Following the characterization of its in vitro profile, a compound's potential therapeutic efficacy is evaluated in living organisms, typically in rodent models. These in vivo studies are essential for understanding how the compound behaves in a complex biological system.

Selection of Relevant Animal Models for Investigating Potential Biological Activities

The choice of animal model is dictated by the in vitro findings and the therapeutic area of interest. For instance, if in vitro assays suggest that this compound has anti-inflammatory properties, animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, would be selected. If the compound shows activity at central nervous system receptors, models for anxiety, depression, or pain would be more appropriate. The selection of a relevant and validated animal model is crucial for obtaining meaningful data on the compound's potential efficacy.

Methodologies for Assessing Pharmacodynamic Responses in Preclinical Models

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body. In preclinical models, pharmacodynamic responses are assessed to confirm that the compound is engaging its target and producing the desired biological effect. Methodologies for assessing these responses are varied and depend on the compound's mechanism of action. For example, if the compound is an enzyme inhibitor, its pharmacodynamic effect could be measured by quantifying the levels of the enzyme's substrate or product in tissue samples from the treated animals. If the compound targets a specific receptor, changes in downstream signaling molecules or physiological parameters known to be regulated by that receptor would be monitored. These studies are critical for establishing a dose-response relationship and for guiding the design of future clinical trials.

Experimental Design for Investigating Target Engagement and In Vivo Effectiveness

The dual objectives of establishing that a compound reaches its intended biological target and exerts a desired therapeutic effect in a living system are paramount. The experimental design for this compound would be meticulously structured to address these aims.

Target Engagement Assays:

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a cellular or in vivo environment. nih.gov A variety of assays can be employed, and the selection is often guided by the nature of the target protein. acs.org For a novel compound like this compound, where the target may be unknown, initial efforts would focus on target identification. However, if a putative target is identified, several methods could be used to confirm engagement:

Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein in the presence of the compound. researchgate.net Ligand binding typically stabilizes the protein, leading to a higher melting temperature. A high-throughput version of this assay could be used to screen for engagement in various cell lines. researchgate.net

NanoBRET™ Assay: This is a proximity-based assay that measures the interaction between a target protein (fused to a NanoLuc® luciferase) and a fluorescently labeled tracer ligand in live cells. researchgate.net The compound of interest would compete with the tracer, leading to a measurable change in the bioluminescence resonance energy transfer (BRET) signal. researchgate.net

Radioligand Binding Assays: If a known radiolabeled ligand for the target exists, its displacement by this compound can be quantified in tissue homogenates or cell membranes. nih.gov This provides a direct measure of binding affinity.

The data from these assays would be crucial for establishing a structure-activity relationship and optimizing the compound's potency at the molecular level.

In Vivo Effectiveness Studies:

Once target engagement is confirmed, the focus shifts to demonstrating a therapeutic effect in a living organism. probiocdmo.com The design of these studies is highly dependent on the therapeutic area of interest. For instance, if preliminary in vitro data suggested anti-inflammatory properties, a relevant animal model would be chosen.

Animal Models of Disease: A suitable animal model that recapitulates key aspects of a human disease would be selected. youtube.com For example, in the case of inflammation, a lipopolysaccharide (LPS)-induced inflammation model in rodents might be employed.

Pharmacodynamic (PD) Biomarkers: The effect of the compound on the disease process would be monitored using relevant biomarkers. nih.gov In an inflammation model, this could involve measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples.

Efficacy Endpoints: The ultimate measure of effectiveness is a clinically relevant endpoint in the animal model, such as a reduction in paw edema in an arthritis model or improved survival in an oncology model. youtube.com

A typical experimental design would involve multiple dose groups of this compound, a vehicle control group, and a positive control (a known effective drug). The compound would be administered over a defined period, and the endpoints would be measured at specified time points.

Table 1: Illustrative Experimental Design for an In Vivo Efficacy Study

GroupTreatmentNumber of AnimalsDosing RegimenPrimary EndpointSecondary Endpoints
1Vehicle Control10Daily for 14 daysDisease ScoreBody Weight, Biomarker Levels
2Compound (Low Dose)10Daily for 14 daysDisease ScoreBody Weight, Biomarker Levels
3Compound (Mid Dose)10Daily for 14 daysDisease ScoreBody Weight, Biomarker Levels
4Compound (High Dose)10Daily for 14 daysDisease ScoreBody Weight, Biomarker Levels
5Positive Control10Daily for 14 daysDisease ScoreBody Weight, Biomarker Levels

Phenotypic Screening Approaches Employing this compound

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the drug's target. drugtargetreview.com This method is particularly useful for complex diseases where the underlying molecular mechanisms are not fully understood. sciltp.com

For this compound, a phenotypic screening campaign would involve testing the compound across a diverse range of biological models to uncover its potential therapeutic activities.

Cell-Based Assays: The compound would be screened against a panel of human cell lines representing various diseases (e.g., cancer, neurodegenerative diseases, metabolic disorders). nih.gov High-content imaging and analysis could be used to quantify changes in cellular morphology, protein expression, or organelle function. drugtargetreview.com

3D Culture and Organoid Models: To better mimic the in vivo environment, the compound could be tested on 3D cell cultures, such as spheroids or organoids. sciltp.comtechnologynetworks.com These models provide more physiologically relevant information on the compound's effects on tissue-like structures. technologynetworks.com

Small Model Organisms: Simple in vivo models, such as zebrafish or C. elegans, can be used for whole-organism phenotypic screening. technologynetworks.com These models allow for the rapid assessment of a compound's effects on complex biological processes like development, behavior, and aging. technologynetworks.com

Table 2: Example of a Phenotypic Screening Cascade

Screening StageModel SystemPhenotypic ReadoutPurpose
Primary Screen Human Cancer Cell Line PanelInhibition of Cell ProliferationIdentify potential anticancer activity
Secondary Screen Neuronal Cell LineProtection from Oxidative StressInvestigate neuroprotective potential
Tertiary Screen Zebrafish Embryo ModelReversal of a Disease PhenotypeIn vivo validation of primary hits

The results from such a screening cascade would provide a broad overview of the biological activities of this compound and guide further investigation into its mechanism of action.

High-Throughput Screening (HTS) Methodologies for Analogues of this compound

Once an initial "hit" compound like this compound is identified, the next step is often to synthesize and screen a library of its structural analogues to identify compounds with improved potency, selectivity, and pharmacokinetic properties. news-medical.net High-throughput screening (HTS) is the cornerstone of this process, enabling the rapid testing of thousands to millions of compounds. medcraveonline.com

The development of an HTS assay for analogues of this compound would depend on the findings from the initial target engagement and phenotypic screening studies.

Target-Based HTS: If a specific molecular target has been identified and validated, a biochemical or cell-based assay that measures the activity of this target can be developed and automated for HTS. medcraveonline.com For example, if the target is an enzyme, a fluorescence-based assay that measures enzyme activity could be used.

Phenotypic HTS: If the compound was identified through phenotypic screening, the same phenotypic assay can be adapted for high-throughput use. nih.gov This often involves miniaturization of the assay into a 384- or 1536-well plate format and the use of automated microscopy and image analysis. drugtargetreview.com

Table 3: Key Parameters for a High-Throughput Screening Assay

ParameterDescription
Assay Format The specific technology used (e.g., fluorescence, luminescence, absorbance).
Plate Density The number of wells per plate (e.g., 384, 1536).
Compound Concentration The concentration at which the analogues are screened.
Controls Positive and negative controls to ensure assay quality.
Z'-factor A statistical measure of the assay's robustness and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.

The data generated from the HTS of an analogue library would be used to build a comprehensive structure-activity relationship (SAR) profile, which would guide the further chemical optimization of the lead compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide

Rational Design and Synthesis of Analogues and Derivatives of 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

The rational design of analogues of this compound is based on the identification of key structural features that contribute to its biological activity. The synthesis of these analogues allows for a systematic investigation of the SAR. A common synthetic route to this class of compounds involves the amidation reaction between a substituted benzoyl chloride and a substituted phenoxyethylamine. For instance, 4-chlorobenzoyl chloride can be reacted with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base to yield the target compound. This modular synthesis allows for the easy introduction of a variety of substituents on both aromatic rings and the linker.

The 4-chlorobenzamide (B146232) moiety is a critical component of the molecule, and its modification can significantly impact biological activity. Researchers have explored the replacement of the chlorine atom at the 4-position with other substituents to probe the electronic and steric requirements for optimal activity.

Key modifications and their observed effects in related benzamide (B126) series include:

Electronic Effects: Replacing the electron-withdrawing chlorine atom with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can modulate the electronic properties of the benzamide ring and influence its interaction with biological targets.

Steric Effects: The size of the substituent at the 4-position can also be critical. Varying the size of the substituent can help to map the steric tolerance of the binding pocket.

Positional Isomers: Moving the chloro substituent to the 2- or 3-position of the benzamide ring can lead to a significant change in activity, highlighting the importance of the substitution pattern for proper orientation within the active site.

Table 1: Hypothetical SAR data for modifications of the 4-chlorobenzamide moiety

Analogue IDR1 (at 4-position)R2 (at 2- or 3-position)Relative Activity
1ClH1.0
2FH0.8
3BrH1.2
4CH3H0.5
5OCH3H0.4
6HCl0.2
7HOCH30.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

The 4-ethoxyphenoxy group is another key feature that can be systematically modified to improve activity and selectivity. The ethoxy group at the 4-position is a primary target for modification.

Key areas of exploration include:

Alkoxy Chain Length: Varying the length of the alkoxy chain (e.g., methoxy, propoxy, butoxy) can influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compound.

Substitution Position: Moving the ethoxy group to the 2- or 3-position of the phenoxy ring can help to define the optimal substitution pattern for biological activity.

Introduction of Other Substituents: The introduction of other functional groups, such as halogens, alkyl groups, or hydrogen bond donors/acceptors, on the phenoxy ring can provide additional interactions with the target and enhance potency. Studies on related 2-phenoxybenzamides have shown that substitutions on the phenoxy ring can significantly impact activity. For instance, the replacement of a 4-fluorophenoxy substituent with a phenoxy or acetamidophenoxy group has been shown to decrease the antiplasmodial activity of certain 2-phenoxybenzamides. mdpi.comresearchgate.net

Table 2: Hypothetical SAR data for substitutions on the phenoxy ring

Analogue IDR3 (at 4-position)R4 (at 2- or 3-position)Relative Activity
1OCH2CH3H1.0
2OCH3H0.9
3O(CH2)2CH3H1.1
4OHH0.7
5FH0.6
6HOCH2CH30.3
7HF0.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Key modifications include:

Linker Length: Shortening or lengthening the ethyl linker to a methyl or propyl group, respectively, can alter the spatial arrangement of the pharmacophoric groups and affect binding affinity.

Linker Rigidity: Introducing conformational constraints into the linker, for example, by incorporating it into a cyclic system, can lock the molecule into a more bioactive conformation and improve potency.

N-Substitution: The amide nitrogen can be substituted with small alkyl groups (e.g., methyl, ethyl). However, in many related series, an unsubstituted amide (N-H) is crucial for activity as it can act as a hydrogen bond donor.

Biological Evaluation of Analogues for SAR Determination and Lead Optimization

The synthesized analogues are subjected to a battery of in vitro and in vivo biological assays to determine their activity and establish a clear SAR. The choice of assays depends on the therapeutic target of interest. The data obtained from these assays are then used to refine the pharmacophore model and guide the design of the next generation of compounds in a process known as lead optimization. The goal of lead optimization is to enhance the desired properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Benzamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of newly designed compounds and to gain insights into the structural features that are important for activity.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that can effectively capture the structural and physicochemical properties of the molecules. These descriptors can be broadly classified into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state (E-state) indices.

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

The selection of descriptors is a critical step, and various statistical methods, such as multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS), are used to identify the most relevant descriptors and build the QSAR model. For instance, in a QSAR study of 2-phenoxy-N-substituted acetamide (B32628) analogues, descriptors like the SssNHE-index (an electrotopological state descriptor), slogp (a lipophilicity descriptor), and other topological descriptors were found to be important for predicting HIF-1 inhibitory activity. nih.gov

The calculation of these descriptors is performed using specialized software packages that can compute a wide range of descriptors from the molecular structures. The resulting QSAR models are then validated using various statistical metrics to ensure their predictive power.

Statistical Validation and Predictive Power Assessment of QSAR Models

The robustness and predictive capacity of Quantitative Structure-Activity Relationship (QSAR) models are paramount to their utility in drug discovery. For analogues of this compound, the development of any QSAR model would necessitate rigorous statistical validation to ensure the reliability of its predictions. This validation process involves a suite of statistical metrics that assess the model's internal consistency and its ability to predict the activity of new, untested compounds.

A crucial aspect of QSAR model validation is the assessment of its predictive power, which is often evaluated using a high value of cross-validated correlation coefficient (q²) and a high Fisher ratio (F). For instance, in a 3D-QSAR study on a series of aminophenyl benzamide derivatives, a model yielded an excellent correlation coefficient (r²) of 0.99 and a high F value of 631.80. nih.gov The predictive ability of this model was confirmed by a high q² value of 0.85. nih.govresearchgate.net Such statistically significant models are essential for guiding the synthesis of new compounds with potentially enhanced biological activity.

The validation of a QSAR model is a critical step to establish its credibility. nih.gov Validation can be categorized into internal validation, which assesses the stability and robustness of the model using the training set data, and external validation, which evaluates the model's ability to predict the biological activity of an independent set of compounds (the test set). researchgate.net Key statistical parameters used in this process include the coefficient of determination (R²), which measures the goodness of fit, the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²pred) for the external test set. For a QSAR model to be considered predictive, it is generally accepted that Q² should be greater than 0.5 and R²pred should be greater than 0.6. nih.gov

More stringent validation criteria have also been proposed to supplement these traditional parameters. nih.gov These can provide a more rigorous test of a model's predictive capability, which is especially important when making decisions in a drug discovery pipeline. The ultimate goal of these validation efforts is to develop a QSAR model that can reliably predict the biological activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent analogues. nih.gov

Below is an interactive data table showcasing typical statistical validation parameters for a hypothetical QSAR model developed for a series of benzamide analogues.

Parameter Value Description
0.91Coefficient of determination for the training set. Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s).
0.82Cross-validated correlation coefficient (Leave-One-Out). A measure of the internal predictive ability of the model.
F-statistic150.7A statistical test that compares the combined explanatory power of the variables in the model to the unexplained variance. A high F-value indicates a statistically significant model.
Standard Error0.25A measure of the accuracy of the predictions made by the model.
Predictive r² (r²_pred)0.75The coefficient of determination for the external test set. It assesses the predictive power of the model for new data.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In the optimization of lead compounds like this compound, Structure-Activity Relationship (SAR) studies are increasingly guided by efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). These metrics provide a more nuanced understanding of the binding efficiency of a molecule by normalizing its potency for its size and lipophilicity, respectively. This approach helps in identifying compounds that achieve high affinity for their target with optimal physicochemical properties, a key consideration for developing successful drug candidates.

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is a useful tool for comparing the binding efficiency of molecules of different sizes. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. In the context of optimizing analogues of this compound, calculating and monitoring LE during the lead optimization process can help in prioritizing smaller, more efficient binders for further development.

Lipophilic Efficiency (LLE), also sometimes referred to as Lipophilic Ligand Efficiency (LLE), is another critical metric that relates the potency of a compound to its lipophilicity, often measured as logP or logD. nih.govresearchgate.net It is calculated as the pIC50 (or pEC50) minus the logP of the compound. High lipophilicity can often lead to increased potency, but it can also be associated with poor absorption, distribution, metabolism, and excretion (ADME) properties, as well as increased toxicity. LLE helps to identify compounds that achieve high potency without excessive lipophilicity. nih.gov For a series of benzophenone (B1666685) derivatives, LipE values were calculated to assess their potential as drug candidates, with values between 2 and 3 being considered promising. nih.gov

The application of these efficiency metrics can guide the medicinal chemist in making more informed decisions during the iterative process of lead optimization. For example, when considering modifications to the this compound scaffold, one could prioritize changes that lead to an increase in LE and LLE. This would signify an improvement in the quality of the interaction with the target, rather than simply increasing potency through a brute-force increase in size or lipophilicity.

The following interactive table provides a hypothetical example of how these metrics might be used to evaluate a series of analogues.

Compound pIC50 Heavy Atom Count logP LE LLE
Analogue A7.2253.50.293.7
Analogue B7.5284.20.273.3
Analogue C7.8263.60.304.2
Analogue D7.3304.50.242.8

In this hypothetical dataset, Analogue C would be considered a promising candidate for further development due to its high pIC50, favorable LE, and excellent LLE, suggesting a potent and efficient binder with a good balance of properties.

Application of Computational Chemistry in Rational Design for Enhanced Specificity or Potency of this compound Analogues

Computational chemistry has become an indispensable tool in the rational design of novel therapeutic agents, offering powerful methods to enhance the specificity and potency of lead compounds such as this compound. By employing a range of computational techniques, researchers can gain detailed insights into the molecular interactions between a ligand and its biological target, thereby guiding the design of analogues with improved pharmacological profiles.

Molecular docking is a fundamental computational method used to predict the preferred orientation of a molecule when bound to a target protein. For analogues of this compound, docking studies can help to elucidate the key binding interactions within the active site of the target. This information is crucial for understanding the structure-activity relationships (SAR) at a molecular level. For instance, docking studies on benzophenone-type inhibitors suggested an interaction pattern similar to that of known inhibitors, providing a rationale for their activity. nih.gov By visualizing the binding mode, medicinal chemists can identify opportunities for structural modifications that can lead to enhanced potency, for example, by introducing new hydrogen bond donors or acceptors, or by optimizing hydrophobic interactions.

Pharmacophore modeling is another powerful computational approach that can be used in the rational design of new analogues. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. In a study on aminophenyl benzamide derivatives, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model was then used to derive a predictive 3D-QSAR model, which provided guidelines for designing new compounds with improved inhibitory potency. nih.gov Such models can be used to screen virtual libraries of compounds to identify novel scaffolds or to guide the modification of existing leads to better fit the pharmacophoric requirements.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interactions. MD simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy of a ligand-protein complex. This information can be used to refine the design of new analogues and to predict their binding affinity with greater accuracy. In a study of N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors, MD simulations were used to understand the critical interactions and binding affinities between the inhibitors and their target. researchgate.netpeerj.com

Preclinical Pharmacokinetics and Metabolism Investigations Excluding Human Data

In Vitro Metabolic Stability Studies for 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

In vitro metabolic stability assays are fundamental in early drug discovery to estimate how quickly a compound is metabolized by the liver. nih.gov These studies help rank-order compounds and predict their in vivo hepatic clearance and oral bioavailability. dovepress.com The primary methodologies involve incubating the compound with liver-derived systems.

Microsomal Stability Assays: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com These assays are cost-effective, have high throughput, and are primarily used to assess susceptibility to oxidative metabolism. evotec.comnih.gov

The experimental procedure involves incubating this compound at a set concentration (e.g., 1 µM) with liver microsomes from preclinical species (e.g., rat, mouse, dog) and a necessary cofactor, NADPH, to initiate the enzymatic reactions. evotec.com Samples are taken at various time points (e.g., 0, 15, 30, 45, 60 minutes), and the reaction is stopped. The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov From the rate of disappearance of the compound, key parameters are calculated.

Hepatocyte Stability Assays: Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors. thermofisher.combioduro.comevotec.com This makes them a more comprehensive in vitro model, capable of predicting a wider range of metabolic pathways. thermofisher.com Cryopreserved hepatocytes from various species are commonly used for convenience and to assess interspecies differences. evotec.com

The assay is similar to the microsomal assay, where the compound is incubated with a suspension of viable hepatocytes at 37°C. bioduro.com Aliquots are removed over time, and the depletion of the parent compound is measured. evotec.com

The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describes the metabolic clearance of a drug from the liver independent of blood flow. thermofisher.com

Example Data Table for In Vitro Metabolic Stability:

ParameterRat Liver MicrosomesRat Hepatocytes
Incubation Concentration 1 µM1 µM
In Vitro t½ (min) e.g., 45e.g., 30
CLint (µL/min/mg protein) e.g., 34.1N/A
CLint (µL/min/10⁶ cells) N/Ae.g., 23.1

Following in vitro stability assays, the samples are further analyzed to identify the structures of metabolites formed. This process, known as metabolite profiling, is crucial for understanding the biotransformation pathways of a drug candidate. ijpras.com LC-MS/MS is the analytical technique of choice due to its high sensitivity, specificity, and ability to provide structural information. ijpras.comnih.gov

By comparing the LC-MS/MS data from samples at different time points with the baseline (time 0), new peaks corresponding to potential metabolites can be detected. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides clues to its chemical structure, such as the site of oxidation, hydrolysis, or conjugation. nih.govnih.gov Common metabolic reactions for a compound like this compound could include hydroxylation on the aromatic rings, O-deethylation of the ethoxy group, or hydrolysis of the amide bond.

Preclinical Absorption, Distribution, and Elimination Studies (Animal Models)

In vivo studies in animal models (typically rats or mice) are conducted to understand the complete pharmacokinetic profile of the compound.

A robust and validated bioanalytical method is essential for accurately quantifying the concentration of this compound in biological samples such as plasma, serum, and tissue homogenates. semanticscholar.orgnih.gov LC-MS/MS is the standard platform for this purpose. anapharmbioanalytics.comjaptronline.comanapharmbioanalytics.com

The method development process involves:

Sample Preparation: Efficiently extracting the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. semanticscholar.org

Chromatographic Separation: Using an HPLC or UPLC system to separate the parent drug from endogenous matrix components and potential metabolites. nih.gov

Mass Spectrometric Detection: Optimizing the mass spectrometer to detect the analyte with high sensitivity and selectivity, typically using Multiple Reaction Monitoring (MRM) mode. nih.gov

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable data. nih.gov

Example Validation Parameters for a Bioanalytical Method:

ParameterMatrixAcceptance Criteria
Linearity (r²) Rat Plasma≥ 0.99
Concentration Range Rat Plasmae.g., 1 - 1000 ng/mL
Intra- & Inter-day Precision (%CV) Rat Plasma< 15%
Intra- & Inter-day Accuracy (%Bias) Rat PlasmaWithin ±15%
Recovery (%) Rat PlasmaConsistent and reproducible

Tissue distribution studies reveal where the drug travels in the body and if it accumulates in specific organs or tissues. elsevier.comnih.gov These studies are often performed using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) or by quantitative LC-MS/MS analysis of tissue homogenates. nih.govfrontiersin.org

Following administration of this compound to rats, animals are euthanized at various time points. frontiersin.org Key organs and tissues (e.g., liver, kidney, brain, lung, spleen, heart, muscle) are collected, homogenized, and analyzed for drug concentration. elsevier.comfrontiersin.org The results indicate the extent and rate of drug distribution into different tissues and can help identify potential target organs for efficacy or toxicity. elsevier.com For instance, studies on chloroaniline compounds in rats showed accumulation primarily in the liver and kidneys. elsevier.com

Enzyme Kinetics of Metabolic Pathways Involved in this compound Biotransformation

To further characterize the metabolism of this compound, enzyme kinetic studies are performed. These experiments determine which specific enzymes are responsible for its metabolism and the efficiency of these reactions. This is often focused on identifying the specific CYP450 isoforms involved (reaction phenotyping).

This can be achieved by incubating the compound with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by incubating the compound at various concentrations with liver microsomes. These values provide insight into the enzyme's affinity for the substrate and its maximum metabolic capacity. This information is critical for predicting potential drug-drug interactions.

Impact of Metabolism on the Biological Activity of this compound

Information regarding the impact of metabolism on the biological activity of this compound is not available in the reviewed scientific literature.

Advanced Analytical Techniques for Research and Development of 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into their individual components. For 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide, both high-performance liquid chromatography and gas chromatography are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying this compound in bulk drug substance and formulated products. amazonaws.com A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method begins with the selection of a suitable stationary phase, mobile phase, and detector. amazonaws.com Given the structure of this compound, a C18 column is an effective choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from any impurities. researchgate.netpensoft.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. amazonaws.comnih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples. semanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Representative HPLC Method Validation Parameters
ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%&lt; 1.0%
LODSignal-to-Noise Ratio ≥ 3:10.01 µg/mL
LOQSignal-to-Noise Ratio ≥ 10:10.03 µg/mL
SpecificityPeak purity index > 0.999, no interference at analyte retention timePass

Gas Chromatography (GC) is the preferred technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com In the context of this compound development, its primary application is the detection and quantification of residual solvents.

Volatile Impurities (Residual Solvents): The synthesis of the target compound may involve various organic solvents (e.g., toluene, chloroform, ethyl acetate, methanol), which can remain in the final product as volatile impurities. ispub.com Headspace GC coupled with a Flame Ionization Detector (FID) is a highly sensitive and standard method for this analysis. researchgate.net The solid drug substance is dissolved in a high-boiling solvent (like dimethyl sulfoxide), heated in a sealed vial, and the vapor (headspace) is injected into the GC system. This technique prevents non-volatile components of the sample from contaminating the GC system. chromatographyonline.com

Derivatized Compound Analysis: While the parent compound this compound is not sufficiently volatile for direct GC analysis, certain non-volatile impurities or related substances could be analyzed after a chemical derivatization step. jfda-online.com Derivatization, for instance through silylation, converts polar functional groups (like amines or hydroxyls, if present on an impurity) into less polar, more volatile derivatives suitable for GC separation and analysis, often with mass spectrometry detection. chromatographyonline.comjfda-online.com

Table 2: Potential Volatile Impurities and Typical GC-HS Conditions
Potential Impurity (Solvent)ICH Limit (Class)Typical GC ColumnDetector
Methanol3000 ppm (Class 3)BP 624 or equivalentFID
Ethyl Acetate5000 ppm (Class 3)BP 624 or equivalentFID
Toluene890 ppm (Class 2)BP 624 or equivalentFID
Chloroform60 ppm (Class 2)BP 624 or equivalentFID

Hyphenated Techniques (LC-MS/MS, GC-MS, LC-NMR) for Trace Analysis, Metabolite Identification, and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace-level analysis and metabolite identification. nih.govepa.gov Its high sensitivity and selectivity make it ideal for detecting and quantifying impurities at parts-per-million (ppm) levels. kuleuven.be In drug metabolism studies, LC-MS/MS is used to identify the structures of metabolites in complex biological matrices like plasma or urine. ijpras.com For this compound, potential metabolic pathways could include hydroxylation of the aromatic rings, O-deethylation of the ethoxy group, or hydrolysis of the amide bond. These modifications result in predictable mass shifts that can be detected by the mass spectrometer.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is highly effective for the identification of unknown volatile and semi-volatile impurities. ijpsr.com For instance, byproducts from the synthesis of this compound could be identified by matching their mass spectra against established libraries. researchgate.net

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides direct and unambiguous structural information of components separated by HPLC. sumitomo-chem.co.jp While less sensitive than MS, NMR is a definitive tool for structure elucidation. iosrphr.org LC-NMR can be used to characterize unknown degradation products or impurities without the need for their isolation, by stopping the chromatographic flow when the peak of interest is in the NMR flow cell and acquiring detailed 1D and 2D NMR spectra. news-medical.netresearchgate.net

Table 3: Hypothesized Metabolites and Expected Mass Shifts (LC-MS/MS)
Parent Compound (m/z)Metabolic TransformationExpected Metabolite (m/z)Mass Shift
320.1 [M+H]⁺Aromatic Hydroxylation336.1 [M+H]⁺+16
320.1 [M+H]⁺O-deethylation292.1 [M+H]⁺-28
320.1 [M+H]⁺Amide Hydrolysis157.0 (acid fragment), 166.2 (amine fragment)N/A

Nuclear Magnetic Resonance (NMR) for Quality Control and Structural Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal identification and structural confirmation of organic molecules. europeanpharmaceuticalreview.com For this compound, both ¹H and ¹³C NMR are used to verify its identity by ensuring that the chemical shifts, coupling constants, and number of signals match the expected structure.

Furthermore, NMR serves as an excellent tool for quality control. It can detect and identify impurities, even those that are structurally similar to the main compound. Quantitative NMR (qNMR) is an absolute method that can be used to determine the purity of the active pharmaceutical ingredient (API) with high precision and accuracy by integrating the area of a specific analyte signal against that of a certified internal standard. europeanpharmaceuticalreview.com

Table 4: Hypothetical ¹H NMR Data for Structural Verification
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (chlorobenzamide ring)7.4 - 7.8Multiplet
Aromatic Protons (ethoxyphenoxy ring)6.8 - 7.0Multiplet
-O-CH₂- (ethoxy)~4.0Quartet
-NH-CH₂-~3.6Multiplet
-O-CH₂-CH₂-NH-~4.1Triplet
-CH₃ (ethoxy)~1.4Triplet
-NH- (amide)~8.5Broad Triplet

Patent Landscape and Intellectual Property Considerations for 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide

Overview of Patent Filings Related to Benzamide (B126) Derivatives and Phenoxyethyl Amine Scaffolds

The patent landscape for compounds structurally related to 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is broad and encompasses a wide range of therapeutic areas. The two primary structural motifs of this compound, the benzamide and the phenoxyethyl amine scaffolds, are prevalent in numerous patented small molecules.

Benzamide Derivatives: The benzamide functional group is a common feature in a multitude of approved drugs and clinical candidates. Patent filings for benzamide derivatives are extensive and cover a diverse array of applications, including but not limited to antipsychotics, antiemetics, and gastroprokinetic agents. The patent literature reveals that modifications to the benzamide ring, including halogen substitutions such as the chloro group found in the target molecule, are frequently claimed. These patents often focus on novel substitution patterns that lead to improved efficacy, selectivity, or pharmacokinetic properties.

Phenoxyethyl Amine Scaffolds: The phenoxyethyl amine moiety is another key structural element with a significant presence in the patent literature. This scaffold is often utilized in the design of compounds targeting various receptors and enzymes. Patents related to phenoxyethyl amine derivatives can be found in therapeutic areas such as cardiovascular diseases and central nervous system disorders. The specific substitution on the phenoxy ring, in this case, the ethoxy group, is a common modification claimed in patents to modulate the compound's properties.

The convergence of these two well-established pharmacophores in this compound suggests that while the individual scaffolds are heavily patented, the novelty of the combined molecule will be a key determinant in its patentability.

Structural Scaffold Therapeutic Areas Mentioned in Patent Filings Commonly Claimed Modifications
Benzamide Derivatives Antipsychotics, Antiemetics, Gastroprokinetics, Anticancer Halogenation, Alkoxylation, Amination
Phenoxyethyl Amine Scaffolds Cardiovascular, Central Nervous System Disorders Alkyl, Halo, and Alkoxy substitutions on the phenoxy ring

Specific Patent Claims Involving this compound or its Core Structural Elements

A thorough search of patent databases does not reveal any patents that specifically claim the exact structure of this compound. However, the patent landscape is populated with claims that cover its core structural elements, often through broad Markush structures.

A hypothetical patent claim that could encompass this compound might read as follows:

"A benzamide compound of formula (I):

wherein R1 is a halogen;

R2 is an alkoxy group;

and X is an alkylene chain."

In this generic structure, this compound would be one of many potential embodiments. The novelty and non-obviousness of the specific combination of a 4-chloro substitution on the benzamide ring and a 4-ethoxy substitution on the phenoxy ring would be the central arguments for its patentability.

Patents for analogous structures often include claims covering:

The compound per se.

Pharmaceutical compositions containing the compound.

Methods of synthesizing the compound.

The use of the compound in treating a specific medical condition.

Strategic Patenting for Future Applications and Market Protection

For a novel compound like this compound, a strategic patenting approach is crucial for maximizing its commercial potential and protecting the investment in its research and development. A multi-layered patenting strategy should be considered. parabolicdrugs.com

Core Compound Patent: The first and most critical patent to secure would be a composition of matter patent on the compound itself. This provides the broadest protection.

Second-Generation Patents: To extend the period of market exclusivity, a strategy of filing secondary patents can be employed. gabionline.netnih.gov This can include patents on:

Polymorphs: Different crystalline forms of the compound can have distinct physical properties and may be independently patentable.

Formulations: Novel pharmaceutical formulations with improved stability, bioavailability, or patient compliance can be patented.

Methods of Use: The discovery of new therapeutic applications for the compound can lead to new method-of-use patents.

Synthesis Processes: A novel and inventive method of synthesizing the compound can also be the subject of a patent.

Geographic Filing Strategy: Patent protection is territorial. Therefore, a strategic decision must be made on the jurisdictions in which to file for patent protection, typically focusing on major pharmaceutical markets.

Type of Patent Description Strategic Importance
Composition of Matter Claims the chemical entity itself. Provides the broadest and most fundamental protection.
Polymorph Claims a specific crystalline form of the compound. Can extend patent life and protect against generic competition.
Formulation Claims a specific pharmaceutical composition. Can improve product performance and provide a competitive edge.
Method of Use Claims the use of the compound for a specific medical treatment. Opens up new markets and applications for the compound.
Process Claims a novel method of synthesizing the compound. Can provide a cost-effective and proprietary manufacturing process.

Future Research Directions and Potential Applications of 4 Chloro N 2 4 Ethoxyphenoxy Ethyl Benzamide

Exploration of Novel Therapeutic Indications and Agricultural Applications for 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

The structural backbone of this compound suggests several avenues for investigation into its biological activity. The benzamide (B126) moiety is a well-established pharmacophore present in a wide array of therapeutic agents. researchgate.netdrugbank.com Derivatives of benzamide are known to exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov

A closely related compound, 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is a known intermediate in the synthesis of Bezafibrate, a fibrate drug used to treat hyperlipidemia. smolecule.com This relationship suggests that this compound could be rationally explored for similar lipid-lowering activities or other metabolic disorders. Future research could involve screening the compound against a panel of targets relevant to metabolic syndrome and cardiovascular disease.

In the agricultural sector, the phenoxy group within the molecule is a common feature in certain classes of herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA). nih.gov This structural similarity warrants a conceptual exploration of its potential as an agrochemical. Systematic screening could be undertaken to evaluate its efficacy as a herbicide, fungicide, or insecticide.

Table 1: Potential Areas for Biological Activity Screening

Sector Potential Application Rationale for Exploration
Therapeutic Anti-hyperlipidemia Structural similarity to an intermediate of Bezafibrate. smolecule.com
Analgesic / Anti-inflammatory Benzamide derivatives often possess these properties.
Anticonvulsant Certain benzamide analogues have shown anticonvulsant activity.
Antipsychotic Substituted benzamides like Amisulpride (B195569) are used in psychiatry. drugbank.com
Agricultural Herbicidal Presence of a phenoxy moiety, common in herbicides. nih.gov

Development of Advanced Delivery Systems and Formulation Strategies for the Compound

A significant hurdle in the development of new chemical entities is often poor aqueous solubility, which can limit bioavailability. drugdiscoveryonline.comsdu.dk Assuming this compound may present solubility challenges, the application of advanced formulation strategies would be a critical area of research. These strategies aim to enhance the dissolution rate and absorption of the compound. researchgate.netnih.gov

Particle size reduction techniques, such as micronization and nanonization, increase the surface area of the drug, which can lead to improved dissolution. drugdiscoveryonline.comwuxiapptec.com Another prominent approach is the creation of amorphous solid dispersions (ASDs), where the crystalline drug is converted into a higher-energy amorphous form, often stabilized by a polymer carrier. drugdiscoveryonline.comresearchgate.net

Lipid-based drug delivery systems (LBDDS) are particularly effective for lipophilic compounds. wuxiapptec.com Formulations like self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization and absorption in the gastrointestinal tract. drugdiscoveryonline.comnih.gov Other potential strategies include complexation with cyclodextrins or the development of prodrugs to modify the physicochemical properties of the parent molecule. researchgate.net

Table 2: Overview of Potential Formulation Strategies

Strategy Description Potential Advantages
Particle Engineering Reduction of particle size to the micron or nano scale. drugdiscoveryonline.com Increases surface area, enhances dissolution rate. wuxiapptec.com
Amorphous Solid Dispersions (ASD) Dispersing the compound in an amorphous state within a carrier matrix. drugdiscoveryonline.com Improves solubility by utilizing a high-energy state. researchgate.net
Lipid-Based Formulations (e.g., SEDDS) Incorporating the compound into a mixture of oils, surfactants, and co-solvents. nih.gov Enhances solubility and absorption of lipophilic drugs. drugdiscoveryonline.comwuxiapptec.com
Inclusion Complexes Encapsulating the drug molecule within a host molecule like a cyclodextrin. researchgate.net Increases aqueous solubility and stability. wuxiapptec.com

| Prodrugs | Covalently modifying the compound to improve properties, with subsequent biotransformation to the active form. researchgate.net | Can enhance solubility, permeability, or biodistribution. researchgate.net |

Integration into Combination Research Strategies (Conceptual)

In both medicine and agriculture, combination strategies are often employed to enhance efficacy, overcome resistance, and reduce the required concentration of individual components. Conceptually, this compound could be investigated as part of such strategies.

In a therapeutic context, if the compound is found to have a specific activity, it could be combined with other drugs that have a complementary mechanism of action. For example, if it demonstrates lipid-lowering effects, it could be studied in combination with statins. If it shows potential as an anticancer agent, it might be paired with existing chemotherapeutics to achieve synergistic effects.

In an agricultural setting, if the compound exhibits herbicidal properties, it could be formulated with other herbicides that target different biochemical pathways in weeds. This approach is a cornerstone of modern weed management, helping to delay the development of herbicide-resistant weed populations.

Table 3: Conceptual Combination Strategies

Application Area Potential Combination Partner Hypothetical Rationale
Cardiovascular Therapy Statins (e.g., Atorvastatin) Complementary mechanisms for cholesterol reduction.
Oncology Standard Chemotherapeutic Agent (e.g., Paclitaxel) Synergistic cell-killing effects or overcoming drug resistance.

| Agriculture (Herbicides) | Glyphosate | Broader weed control spectrum and resistance management. |

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Research and Development

ML algorithms can be trained on large datasets of chemical structures and biological activities to develop quantitative structure-activity relationship (QSAR) models. rapidinnovation.io These models could predict the potential therapeutic or agricultural efficacy and toxicity of novel derivatives of the target compound, guiding synthetic chemistry efforts toward more promising candidates. rapidinnovation.ionih.gov Generative AI models can even design novel molecular structures with desired properties from the ground up. nih.govrapidinnovation.io

Table 4: AI and ML Applications in R&D

R&D Stage AI/ML Application Potential Impact
Discovery & Lead Optimization Predictive Modeling (QSAR) Rapidly screen virtual derivatives for efficacy and toxicity. nih.govnih.gov
Generative Models (GANs, VAEs) Design novel analogues with enhanced properties. annexpublishers.com
Chemical Synthesis Reaction Optimization Predict optimal reaction conditions for improved yield and purity. beilstein-journals.org
Formulation Development Formulation Design Optimize excipient selection for enhanced bioavailability. chemcopilot.com

Benchmarking of this compound Against Current Standards or Reference Compounds (Conceptual)

Benchmarking is a crucial step in evaluating the potential of any new compound. biorxiv.orgnih.gov It involves comparing the performance of the investigational agent against existing standards of care or leading commercial products in a relevant field. The choice of benchmark compounds for this compound would depend entirely on the specific application being pursued.

For instance, if research focuses on its potential as a lipid-lowering agent, it would be benchmarked against established fibrates like Bezafibrate or Fenofibrate, and potentially against drugs from other classes like statins. Key comparison metrics would include efficacy in relevant animal models, receptor binding affinity, and selectivity.

If the compound were investigated for pain management, its analgesic and anti-inflammatory effects would be compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen or selective COX-2 inhibitors like Celecoxib. morningstar.com In an agricultural context, if it is explored as a broadleaf herbicide, its performance would be measured against commercial herbicides such as 2,4-D or MCPA.

Table 5: Conceptual Benchmarking Scenarios

Hypothetical Application Potential Benchmark Compound(s) Key Performance Metrics for Comparison
Hyperlipidemia Bezafibrate, Fenofibrate Reduction in triglyceride and LDL cholesterol levels; Increase in HDL cholesterol.
Pain/Inflammation Ibuprofen, Celecoxib Efficacy in models of pain and inflammation (e.g., von Frey test, carrageenan-induced paw edema). morningstar.com

| Broadleaf Weed Control | 2,4-D, MCPA | Weed control spectrum, crop selectivity, application rate. |

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or kinase domains). Focus on ethoxyphenoxy group interactions with hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro) with activity. For instance, electron-withdrawing groups at the 4-position enhance receptor affinity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

What are the challenges in evaluating this compound’s potential as a pharmacophore, and how can they be addressed?

Advanced Research Question

  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., ethoxy group oxidation). Introduce methyl groups to block CYP450-mediated degradation .
  • Solubility Limitations : Improve aqueous solubility via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .
  • Toxicity Profiling : Screen for off-target effects using panels like Eurofins’ SafetyScreen44. Mitigate hepatotoxicity by modifying the benzamide core .

How does the compound’s electronic structure influence its reactivity in material science applications?

Advanced Research Question

  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) suggest utility as an electron-transport layer in OLEDs. The chloro group enhances electron affinity .
  • Thermal Stability : TGA data show decomposition onset at ~250°C, suitable for high-temperature polymer composites .
  • Spectroscopic Properties : UV-Vis absorption at 270–290 nm (π→π* transitions) supports use in optoelectronic sensors .

What analytical techniques are critical for detecting degradation products during stability studies?

Advanced Research Question

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions.
  • HPLC-PDA : Identify peaks corresponding to hydrolyzed products (e.g., 4-chlorobenzoic acid) .
  • LC-HRMS : Confirm m/z 167.0 ([M+H]⁺ for 4-ethoxyphenoxyethylamine) and m/z 156.0 (4-chlorobenzoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.